molecular formula C11H11ClO3 B13656482 Ethyl 4-acetyl-2-chlorobenzoate

Ethyl 4-acetyl-2-chlorobenzoate

Cat. No.: B13656482
M. Wt: 226.65 g/mol
InChI Key: OMQXJFKJFXCFKU-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-2-chlorobenzoate is a benzoate ester derivative featuring a chlorine substituent at the ortho position and an acetyl group at the para position on the aromatic ring. This structural configuration imparts unique physicochemical properties, such as polarity, solubility, and reactivity, which distinguish it from other substituted benzoates. The compound is likely synthesized via esterification of 4-acetyl-2-chlorobenzoic acid with ethanol, a common method for preparing aromatic esters . Its applications span pharmaceutical intermediates, agrochemicals, and organic synthesis, where the acetyl and chloro groups serve as reactive handles for further functionalization.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

ethyl 4-acetyl-2-chlorobenzoate

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3

InChI Key

OMQXJFKJFXCFKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-2-chlorobenzoate typically involves the esterification of 4-acetyl-2-chlorobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-chlorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Formation of ethyl 4-acetyl-2-aminobenzoate or ethyl 4-acetyl-2-thiobenzoate.

    Oxidation: Formation of ethyl 4-carboxy-2-chlorobenzoate.

    Reduction: Formation of ethyl 4-(1-hydroxyethyl)-2-chlorobenzoate.

Scientific Research Applications

Ethyl 4-acetyl-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-2-chlorobenzoate involves its interaction with various molecular targets. The chlorine atom and acetyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-acetyl-2-chlorobenzoate shares structural motifs with several benzoate esters, including variations in substituent type, position, and electronic effects.

Structural and Functional Group Variations

Key analogs include:

  • Ethyl 4-chlorobenzoate : Lacks the acetyl group, reducing steric hindrance and electronic complexity.
  • Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate: Contains a conjugated benzylidene group, enabling π-π interactions and planar molecular geometry .

Physicochemical Properties

The table below summarizes inferred or reported properties of selected analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Biological Activity
This compound C₁₁H₁₁ClO₃ 2-Cl, 4-COCH₃ 226.66 (calculated) ~90–95 (estimated) Moderate in EtOAc, DMSO Antifungal (hypothesized)
Ethyl 4-chlorobenzoate C₉H₉ClO₂ 4-Cl 184.62 34–36 High in EtOAc, CHCl₃ Intermediate in drug synthesis
Ethyl 4-fluorobenzoate C₉H₉FO₂ 4-F 168.17 18–20 High in EtOAc Antimicrobial potential
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 4-Cl-phenoxy, β-ketoester 256.68 45–47 Moderate in MeOH Herbicidal activity
Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate C₁₃H₁₃ClO₃ 4-Cl-benzylidene, β-ketoester 252.69 120–122 (reported) Low in H₂O, high in acetone Anticancer research

Notes:

  • Melting Points: The acetyl and chloro groups in this compound likely increase melting points compared to non-acetylated analogs due to enhanced intermolecular dipole-dipole interactions .
  • Solubility : The acetyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to simpler esters like ethyl 4-chlorobenzoate.
  • Reactivity : The ortho-chloro substituent may sterically hinder nucleophilic attacks at the ester carbonyl, whereas the para-acetyl group could activate the ring for electrophilic substitution.

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